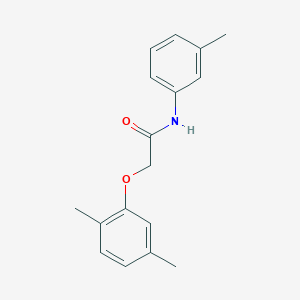![molecular formula C19H20N6S B5882626 N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)
N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea, also known as DMQMT, is a synthetic compound that has been the focus of numerous scientific studies due to its potential as a therapeutic agent. DMQMT is a thiourea derivative that has been synthesized through a multistep process, and its unique chemical structure has been found to exhibit a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea is not fully understood, but research has suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell growth and division. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. Research has shown that this compound can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been found to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. This compound has also been found to have antioxidant and anti-inflammatory properties, suggesting that it may have potential in the treatment of a variety of diseases, including cardiovascular disease and neurodegenerative diseases.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. In addition, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound may have different effects in different cell types, making it important to carefully select appropriate experimental models.
将来の方向性
There are many potential future directions for research on N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Researchers may also investigate the mechanisms of action of this compound in greater detail, in order to better understand how it exerts its effects. In addition, future studies may focus on the development of new synthetic methods for this compound, in order to improve yield and purity. Overall, the potential of this compound as a therapeutic agent makes it an exciting area of research for scientists in a variety of fields.
合成法
The synthesis of N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea involves several steps, beginning with the reaction of 3,5-dimethylphenylisocyanate with 4-methyl-2-aminobenzonitrile to form the intermediate 4-methyl-2-(3,5-dimethylphenyl)quinazoline. This intermediate is then reacted with thiourea to yield this compound. The synthesis of this compound has been optimized to maximize yield and purity, and the compound has been characterized using various analytical techniques.
科学的研究の応用
N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has shown that this compound exhibits anticancer, antiviral, and antibacterial activity, making it a promising candidate for the development of new drugs. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, suggesting that it may have potential in the treatment of a variety of diseases.
特性
IUPAC Name |
(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6S/c1-11-8-12(2)10-14(9-11)22-19(26)25-17(20)24-18-21-13(3)15-6-4-5-7-16(15)23-18/h4-10H,1-3H3,(H4,20,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWXKNCTHPRSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N=C(N)NC2=NC3=CC=CC=C3C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=S)/N=C(\N)/NC2=NC3=CC=CC=C3C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)

![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)
![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)




![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
